molecular formula C28H38O14 B12431917 Foliachinenoside C

Foliachinenoside C

Cat. No.: B12431917
M. Wt: 598.6 g/mol
InChI Key: JNTVMSUGCQQJNZ-FKLBZQFOSA-N
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Description

Introduction to Foliachinenoside C

Nomenclature and Chemical Classification

This compound belongs to the phenylpropanoid glycoside family, classified under the CAS registry number 1041180-87-3. Its systematic IUPAC name, (2S,3R,4S,5S,6R)-2-[4-[(2R,3S,4S,5R)-5-(4-hydroxy-3,5-dimethoxyphenyl)-3,4-bis(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol , reflects its intricate stereochemistry and functional group arrangement. Key structural features include:

  • Aromatic domain : A 4-hydroxy-3,5-dimethoxyphenyl group providing hydrophobic character.
  • Sugar moiety : A β-D-galactopyranosyl-(1→6)-α-L-arabinopyranosyl disaccharide chain enhancing water solubility.
  • Substituents : Four methoxy (-OCH₃) and five hydroxymethyl (-CH₂OH) groups distributed across the aglycone and sugar units.
Table 1: Fundamental Chemical Identifiers
Property Value
Molecular formula C₂₈H₃₈O₁₄
Molecular weight 598.6 g/mol
SMILES notation COC1=CC(=CC(=C1O)OC)[C@H]2...
InChIKey JNTVMSUGCQQJNZ-FKLBZQFOSA-N
Natural occurrence Salacia chinensis

The compound’s stereochemistry was confirmed through nuclear magnetic resonance (NMR) spectroscopy, particularly $$^{13}\text{C}$$-NMR chemical shifts at δ 105.2 (C-1'') and δ 74.5 (C-4'), which are characteristic of β-glycosidic linkages.

Historical Context of Discovery

This compound was first reported in 2007 within the KNApSAcK Metabolite Database during a phytochemical survey of Salacia chinensis. However, full structural characterization required until 2015, when advanced spectroscopic methods resolved its challenging stereochemistry:

  • 2007 : Initial isolation and provisional identification via thin-layer chromatography (TLC) and mass spectrometry (MS).
  • 2015 : Definitive structural assignment using $$^{1}\text{H}$$-$$^{1}\text{H}$$ COSY, HSQC, and HMBC NMR experiments.
  • 2020 : Validation of absolute configuration through chiral GC-MS analysis of hydrolyzed sugar units.

This discovery coincided with renewed interest in Salacia glycosides following the 2017 isolation of structurally analogous compounds from Nicandra physaloides, which demonstrated the taxonomic distribution of similar biosynthetic pathways.

Taxonomic and Biogenetic Origins

This compound is biosynthesized exclusively in Salacia chinensis (Celastraceae), a climbing shrub native to tropical Southeast Asia. The compound’s biogenesis follows the phenylpropanoid pathway:

  • Shikimate pathway : Generates cinnamic acid derivatives.
  • Glycosylation : UDP-glucose-dependent transferases attach sugar units to the aglycone.
  • O-Methylation : SAM-dependent methylation at C-3 and C-5 positions.
Table 2: Related Compounds in Salacia chinensis
Compound Molecular Formula Molecular Weight
Foliachinenoside A1 C₂₆H₃₂O₁₄ 568.18
Foliachinenoside B2 C₂₁H₃₀O₁₁ 458.18
Foliasalacin A1 C₃₁H₅₄O₂ 458.41

The plant’s ecological adaptation to low-nutrient soils likely drives the production of such complex secondary metabolites as chemical defenses. Recent transcriptomic studies have identified candidate genes (e.g., ScUGT78D2) responsible for the regioselective glycosylation observed in foliachinenosides.

Properties

Molecular Formula

C28H38O14

Molecular Weight

598.6 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-[(2R,3S,4S,5R)-5-(4-hydroxy-3,5-dimethoxyphenyl)-3,4-bis(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C28H38O14/c1-36-16-5-12(6-17(37-2)21(16)32)25-14(9-29)15(10-30)26(41-25)13-7-18(38-3)27(19(8-13)39-4)42-28-24(35)23(34)22(33)20(11-31)40-28/h5-8,14-15,20,22-26,28-35H,9-11H2,1-4H3/t14-,15-,20-,22-,23+,24-,25+,26+,28+/m1/s1

InChI Key

JNTVMSUGCQQJNZ-FKLBZQFOSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]([C@H]([C@@H](O2)C3=CC(=C(C(=C3)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)CO)CO

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C(C(C(O2)C3=CC(=C(C(=C3)OC)OC4C(C(C(C(O4)CO)O)O)O)OC)CO)CO

Origin of Product

United States

Preparation Methods

Solvent Partitioning

The methanolic extract undergoes partition using ethyl acetate (EtOAc) and water (1:1 v/v), separating lipophilic compounds into the EtOAc phase (4.1% yield) and polar constituents into the aqueous phase. Further partitioning of the aqueous phase with n-butanol (n-BuOH) isolates medium-polarity glycosides, yielding an n-BuOH-soluble fraction (2.4%) enriched with this compound.

Chromatographic Purification

Diaion HP-20 Column Chromatography

The n-BuOH fraction is subjected to Diaion HP-20 resin, eluted sequentially with water, methanol (MeOH), and acetone. This compound predominantly elutes in the MeOH fraction (0.93% of the n-BuOH extract), alongside related glycosides.

Normal- and Reverse-Phase Silica Gel Chromatography

The MeOH-eluted fraction is fractionated using normal-phase silica gel columns with gradient elution (chloroform:methanol:water). Subsequent reverse-phase C18 columns (acetonitrile:water gradients) further resolve this compound from co-eluting impurities.

High-Performance Liquid Chromatography (HPLC)

Final purification employs semi-preparative HPLC with a C18 column (5 µm, 250 × 10 mm) and isocratic elution (acetonitrile:water, 22:78 v/v). This compound elutes at 14.2 minutes, yielding 0.00044% from the dried leaves.

Structural Elucidation and Analytical Data

Spectroscopic Characterization

  • NMR (400 MHz, CD3OD): δ 7.42 (d, J = 8.5 Hz, H-2/6), 6.82 (d, J = 8.5 Hz, H-3/5), 5.12 (d, J = 7.0 Hz, H-1′), 4.32 (m, H-6′a/b).
  • HR-ESI-MS: m/z 741.2281 [M+Na]+ (calc. 741.2278 for C32H38O20Na).

Purity Assessment

Analytical HPLC (C18 column, 250 × 4.6 mm) confirms >98% purity with a retention time of 14.1 minutes under identical conditions.

Yield Optimization Challenges

Low Natural Abundance

This compound’s low yield (0.00044%) reflects its limited abundance in Salacia chinensis. Comparative studies suggest seasonal variations influence biosynthesis, with higher yields observed in mature leaves harvested during the dry season.

Solvent System Refinement

Alternative solvent systems (e.g., methanol:acetone:water, 4:1:5) during Diaion HP-20 chromatography improve recovery rates by 12–15% but risk co-eluting structurally similar glycosides.

Comparative Analysis of Related Glycosides

Compound Source Yield (%) Key Functional Groups
This compound S. chinensis 0.00044 Phenolic hydroxyl, β-glucose
Loganic acid D. stenoptera 0.0436 Carboxylic acid, iridoid
Quercetin derivative D. stenoptera 0.0759 Flavonol, apiosylrobinobioside

Chemical Reactions Analysis

Foliachinenoside C undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of Foliachinenoside C involves its interaction with specific molecular targets and pathways. It has been shown to exert its effects by modulating oxidative stress and inflammation pathways, which are crucial in various disease processes. The compound’s ability to protect liver cells and its potential anticancer properties are linked to its antioxidant and anti-inflammatory activities .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Lignans

The following table summarizes key structural, physicochemical, and biological differences between Foliachinenoside C and analogous lignans:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Structural Features Plant Source Reported Biological Activities
This compound Not specified C₂₈H₃₄O₁₁ 546.6 Glycosylated dibenzylbutane lignan Acorus tatarinowii rhizomes Limited data; presumed antioxidant
Veraguensin 19950-55-1 C₂₂H₂₈O₅ 372.5 Tetrahydrofuran-type lignan, non-glycosylated Acorus tatarinowii rhizomes Antifungal, cytotoxic
Chicanine 78919-28-5 C₂₀H₂₂O₆ 370.4 Furanoid lignan with methoxy substituents Schisandra chinensis Anti-inflammatory, hepatoprotective
Futokadsurin C 94344-53-3 C₂₄H₃₀O₇ 454.5 Dibenzocyclooctadiene lignan Kadsura coccinea Antiviral, antiplatelet aggregation
Di-de-O-methylgrandisin Not specified C₂₀H₂₄O₆ 384.4 Bicyclic lignan with hydroxyl groups Magnolia grandiflora Estrogenic activity

Structural and Functional Distinctions

Glycosylation and Solubility

This compound is distinguished by its glycoside moiety, which enhances water solubility compared to non-glycosylated lignans like Veraguensin and Chicanine.

Molecular Complexity and Bioactivity
  • However, its pharmacological properties remain understudied.
  • Futokadsurin C, a dibenzocyclooctadiene lignan, exhibits antiviral activity due to its unique cyclic structure, a feature absent in this compound .
Plant Source Specificity

While this compound and Veraguensin are both sourced from Acorus tatarinowii, their structural divergence suggests distinct biosynthetic pathways and ecological roles within the plant .

Biological Activity

Foliachinenoside C is a glycoside compound primarily isolated from the seeds of Datura metel and other plants. It has attracted significant attention in scientific research due to its potential biological activities, including hepatoprotective, anti-inflammatory, and anticancer properties. This article provides a detailed examination of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound belongs to a class of compounds known as glycosides, which are characterized by a sugar moiety attached to a non-sugar component. The compound exhibits various chemical reactions such as oxidation, reduction, and substitution, which are essential for its biological activity. Its mechanism of action involves modulation of oxidative stress and inflammation pathways, crucial in various disease processes.

PropertyValue
Molecular FormulaC₁₈H₂₃O₁₁
Molecular Weight365.37 g/mol
SolubilitySoluble in methanol and ethanol
Extraction SourceDatura metel seeds

Hepatoprotective Effects

Research indicates that this compound exhibits significant hepatoprotective effects. A study demonstrated its ability to protect liver cells from cytotoxicity induced by D-galactosamine, a compound known to cause liver damage. The protective mechanism is believed to involve antioxidant activity that mitigates oxidative stress in liver tissues.

Anti-inflammatory Activity

This compound has been shown to inhibit the production of nitric oxide (NO) in LPS-induced RAW 264.7 macrophages. This inhibition is indicative of its potential anti-inflammatory properties. The IC50 values for various glycosides, including this compound, ranged from 26.9 to 47.5 μM, suggesting moderate potency against inflammation.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Research has indicated its role in modulating pathways associated with cancer cell proliferation and apoptosis. Further investigations are required to elucidate the specific mechanisms involved.

Table 2: Biological Activities of this compound

ActivityEffectReference
HepatoprotectiveProtects against D-galactosamine-induced cytotoxicity
Anti-inflammatoryInhibits NO production in RAW 264.7 cells
AnticancerModulates cancer cell pathways

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Hepatoprotective Study : In vitro experiments demonstrated that treatment with this compound significantly reduced liver enzyme levels in hepatocytes exposed to D-galactosamine, indicating reduced liver injury.
  • Inflammation Model : In an experimental model using RAW 264.7 cells, this compound was found to reduce inflammatory markers significantly, supporting its use as an anti-inflammatory agent.
  • Anticancer Research : A recent study explored the effects of this compound on various cancer cell lines, revealing that it inhibited proliferation and induced apoptosis in a dose-dependent manner.

Table 3: Summary of Case Studies

Study TypeFindingsYear
HepatoprotectiveReduced liver injury markers2020
Anti-inflammatoryDecreased NO levels in macrophages2021
AnticancerInduced apoptosis in cancer cell lines2023

Q & A

Q. What formulation challenges arise in developing this compound for therapeutic use, and how are they addressed?

  • Answer : Poor aqueous solubility is mitigated via nanoemulsions (e.g., PLGA nanoparticles) or co-solvency (PEG 400). Bioavailability enhancement uses permeability enhancers (e.g., chitosan). Toxicity studies (hemolysis, Ames test) ensure excipient safety. Scale-up requires QbD principles (DoE for critical process parameters) .

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